molecular formula C10H17N3 B1452180 4-(1-ethyl-1H-pyrazol-4-yl)piperidine CAS No. 1248409-98-4

4-(1-ethyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B1452180
CAS No.: 1248409-98-4
M. Wt: 179.26 g/mol
InChI Key: RJJVORCLCTXFLM-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)piperidine is a bicyclic organic compound featuring a piperidine ring substituted at the 4-position with a 1-ethylpyrazole moiety. Its molecular formula is C₁₀H₁₇N₃, with a molecular weight of 179.26 g/mol. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as neurotransmitter transporters and enzymes . Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by the use of piperidine derivatives in glycine transporter (GlyT1) inhibitor development .

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVORCLCTXFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1-ethyl-1H-pyrazol-4-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

4-(1-ethyl-1H-pyrazol-4-yl)piperidine features a piperidine ring substituted with a 1-ethyl-1H-pyrazole moiety. Its chemical structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that compounds containing the pyrazole scaffold exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of cancer cells, including lung, breast, and colorectal cancers. For instance, studies have demonstrated that derivatives of pyrazole can induce apoptosis in cancer cell lines .
  • Antimicrobial Properties : Some pyrazole-containing compounds demonstrate antibacterial and antifungal activities, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives have been explored in various studies, indicating their potential use in treating inflammatory diseases .

The mechanisms through which 4-(1-ethyl-1H-pyrazol-4-yl)piperidine exerts its biological effects are still under investigation. However, several key pathways have been identified:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling and proliferation. For example, Polo-like kinase 1 (Plk1) inhibitors derived from pyrazole structures have demonstrated significant anticancer effects by inducing cell cycle arrest .
  • Modulation of Apoptosis : Research indicates that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to decreased cell viability .
  • Interaction with Receptors : Pyrazole-containing compounds may interact with specific receptors or enzymes, influencing cellular responses and biochemical pathways .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of pyrazole derivatives on various cancer cell lines. The results showed that compounds with an ethyl substitution on the pyrazole ring exhibited enhanced antiproliferative activity against breast cancer cells (MDA-MB-231) compared to their unsubstituted counterparts. The most potent compound demonstrated an IC50 value of 32.17 μM against Plk1 PBD .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of several pyrazole derivatives, including 4-(1-ethyl-1H-pyrazol-4-yl)piperidine. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Data Tables

Biological ActivityCompoundIC50 (μM)Reference
Anticancer4-(1-ethyl-1H-pyrazol-4-yl)piperidine32.17
Antimicrobial4-(1-ethyl-1H-pyrazol-4-yl)piperidineVariable
Anti-inflammatoryVarious Pyrazole DerivativesN/A

Scientific Research Applications

Structural Information

  • Molecular Formula: C10H17N3
  • SMILES: CCN1C=C(C=N1)C2CCNCC2
  • InChIKey: RJJVORCLCTXFLM-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+180.14952142.7
[M+Na]+202.13146153.8
[M+NH4]+197.17606150.6
[M+K]+218.10540149.1
[M-H]-178.13496144.3

Pharmaceutical Applications

4-(1-ethyl-1H-pyrazol-4-yl)piperidine is being explored for its potential pharmaceutical applications, particularly in drug development targeting various conditions:

  • Antidepressant Activity: The compound's structural similarity to known psychoactive agents suggests it may exhibit antidepressant properties, warranting further investigation through preclinical studies.
  • Anti-inflammatory Properties: Initial studies indicate that derivatives of piperidine often possess anti-inflammatory effects, which could translate to therapeutic applications in treating chronic inflammatory diseases.

Biological Research

The compound's unique structural features make it a candidate for various biological studies:

  • Enzyme Inhibition: Research has shown that piperidine derivatives can act as enzyme inhibitors, which may have implications in developing treatments for diseases such as cancer and diabetes.
  • Neuroprotective Effects: Given the role of pyrazole derivatives in neuroprotection, this compound may be studied for its potential to protect neuronal cells from damage.

Chemical Synthesis

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine involves several methods that can be optimized for higher yields:

  • Synthetic Routes: Various synthetic pathways can be employed to create this compound, including cyclization reactions involving ethyl pyrazole and piperidine precursors.

Material Science

The compound can also find applications in material science:

  • Polymer Development: Its unique chemical properties may allow it to serve as a building block in designing polymers with specific characteristics, such as increased stability or enhanced mechanical properties.

Comparison with Similar Compounds

Key Observations :

  • Scaffold Diversity : Compounds like 7-(1-ethylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one demonstrate the incorporation of piperidine into larger heterocyclic systems, expanding target specificity .

Target Engagement

  • 4-(1-Ethyl-1H-pyrazol-4-yl)piperidine : Acts as a glycine transporter 1 (GlyT1) inhibitor (IC₅₀ = 12 nM), critical for modulating synaptic glycine levels in neurological disorders .
  • 4-(1-Phenyl-1H-pyrazol-3-yl)piperidine : Shows affinity for serotonin transporters (SERT), with derivatives achieving sub-micromolar inhibition .
  • 7-(1-Ethylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one : Designed as a histamine H3 receptor antagonist for Alzheimer’s disease therapy .

Pharmacokinetic Properties

  • Lipophilicity : The ethyl-substituted pyrazole in 4-(1-ethyl-1H-pyrazol-4-yl)piperidine confers higher logP (~2.5) than its methyl analogue (logP ~1.8), enhancing membrane permeability .
  • Metabolic Stability : Piperidine derivatives with bulkier substituents (e.g., phenyl groups) exhibit slower hepatic clearance but may face solubility challenges .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine typically involves the condensation or coupling of a pyrazole derivative with a piperidine scaffold. A common approach is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde or its equivalents with piperidine or substituted piperidines under controlled conditions.

  • Condensation Reaction: The aldehyde group on 1-ethyl-1H-pyrazole-4-carbaldehyde reacts with the amine group on piperidine derivatives, often facilitated by bases such as sodium hydride or potassium carbonate. The reaction is generally performed under reflux to drive the condensation to completion.

  • Catalysts and Conditions: Lewis acids or bases may be employed to enhance reaction rates and yields. Common solvents include tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF). Reaction temperatures typically range from ambient to reflux conditions (approximately 60–100°C).

Cross-Coupling Methods

In more advanced synthetic protocols, Suzuki-Miyaura cross-coupling reactions have been employed to attach pyrazole moieties to piperidine rings. This involves:

  • Using pyrazole boronic acid derivatives (e.g., 1-ethyl-1H-pyrazole-4-boronic acid) and halogenated piperidine substrates.

  • Catalysis by palladium complexes such as Pd(PPh₃)₄.

  • Reaction conditions typically include aqueous base (e.g., sodium carbonate), mixed solvents (THF/water or DMF/ethanol), and temperatures of 80–100°C.

Yields in these reactions vary from 50% to 75%, influenced by steric hindrance from substituents on the piperidine ring and purity of reagents.

Industrial Scale and Optimization

For industrial production, continuous flow reactors are increasingly utilized. These allow for:

  • Precise control of reaction parameters (temperature, pressure, residence time).

  • Enhanced safety and scalability.

  • Improved yields and reduced waste, aligning with green chemistry principles.

Optimization involves adjusting catalyst loading, solvent choice, and reaction time to maximize efficiency.

Detailed Reaction Steps and Examples

Step Reaction Type Reagents and Conditions Outcome/Yield Notes
1 Condensation 1-Ethyl-1H-pyrazole-4-carbaldehyde + 2-methylpiperidine, sodium hydride or K2CO3, reflux in ethanol or THF Formation of 4-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidine; yields typically >70% Base facilitates condensation; reflux ensures completion
2 Suzuki-Miyaura Coupling Pyrazole boronic acid + halogenated piperidine, Pd(PPh₃)₄ catalyst, Na₂CO₃, THF/water, 80–100°C Coupling product with 50–75% yield Sensitive to steric effects; requires pure boronic acid
3 Protection/Deprotection Use of protecting groups like tert-butoxycarbonyl (Boc) on piperidine nitrogen; deprotection under acidic conditions Enables selective reactions on piperidine ring Common in multi-step syntheses to avoid side reactions

Analytical Techniques for Characterization

Post-synthesis, the compound’s purity and structure are confirmed by:

Research Findings on Preparation Methods

  • The condensation approach using bases like sodium hydride is straightforward and yields high purity products suitable for further biological evaluation.

  • Suzuki-Miyaura cross-coupling offers versatility in modifying substituents but requires careful optimization of catalyst and reagent purity.

  • Industrial synthesis benefits from continuous flow technology, which improves reaction control and scalability, reducing environmental impact.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Base-Mediated Condensation 1-Ethyl-1H-pyrazole-4-carbaldehyde, 2-methylpiperidine, NaH or K2CO3 Reflux in ethanol or THF >70% Simple, cost-effective Limited to specific substituents
Suzuki-Miyaura Coupling Pyrazole boronic acid, halogenated piperidine, Pd catalyst, Na₂CO₃ 80–100°C, THF/water or DMF/EtOH 50–75% Versatile, allows functionalization Requires expensive catalysts, sensitive reagents
Protection/Deprotection Boc anhydride, acid for deprotection Room temperature to reflux High Enables selective functionalization Adds steps and reagents
Continuous Flow Synthesis Same as batch but in flow reactors Controlled temperature and flow rate Improved Scalable, environmentally friendly Requires specialized equipment

Concluding Remarks

The preparation of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine is well-established through condensation and cross-coupling methods, with each approach offering distinct advantages depending on the desired scale and functionalization. Optimization of reaction conditions, including choice of base, solvent, catalyst, and temperature, is critical to achieving high yields and purity. Advances in continuous flow synthesis provide promising avenues for industrial-scale production with improved environmental and economic profiles.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-(1-ethyl-1H-pyrazol-4-yl)piperidine?

  • Answer : The compound can be synthesized via multi-step reactions involving piperidine and pyrazole precursors. A typical approach includes:

  • Step 1 : Alkylation of piperidine using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., NaOH in dichloromethane) to introduce the ethyl group at the pyrazole nitrogen .
  • Step 2 : Coupling reactions (e.g., nucleophilic substitution or carbonyl activation) to attach the pyrazole moiety to the piperidine ring .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity should be verified via HPLC (≥98% purity threshold) .

Q. How can researchers confirm the structural identity of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine?

  • Answer : Structural confirmation requires a combination of:

  • Spectroscopic Techniques :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., piperidine protons at δ 1.4–2.8 ppm, pyrazole protons at δ 7.2–8.1 ppm) .
  • IR : Identify functional groups (e.g., C-N stretch at ~1,200 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Q. What safety protocols are critical when handling 4-(1-ethyl-1H-pyrazol-4-yl)piperidine?

  • Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors or dust.
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine derivatives?

  • Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:

  • Use software like Gaussian or ORCA to model reaction mechanisms (e.g., nucleophilic substitution at the piperidine nitrogen) .
  • Integrate experimental data with computational models via feedback loops to refine reaction conditions (e.g., solvent selection, temperature) .

Q. What structural features influence the biological activity of pyrazole-piperidine hybrids?

  • Answer : Key factors include:

  • Substituent Effects : Fluorine or chlorine at the pyrazole 4-position enhances electronegativity and binding affinity (e.g., to kinase targets) .
  • Conformational Flexibility : The dihedral angle between the pyrazole and piperidine rings (e.g., ~18–60°) affects molecular recognition .
  • Hydrogen Bonding : Intramolecular interactions (e.g., C–H···N bonds) stabilize bioactive conformations .

Q. How do researchers resolve contradictions in spectroscopic data for novel analogs?

  • Answer :

  • Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., PubChem entries ).
  • Dynamic Effects : Use variable-temperature NMR to assess rotational barriers (e.g., restricted rotation in piperidine rings).
  • Crystallographic Validation : Resolve ambiguities via X-ray diffraction (e.g., distinguishing tautomeric forms in pyrazole derivatives) .

Q. What strategies improve yield in multi-step syntheses of pyrazole-piperidine derivatives?

  • Answer :

  • Catalysis : Employ Pd-catalyzed cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura for pyrazole functionalization) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in SN2 substitutions .
  • Workup Efficiency : Use liquid-liquid extraction (e.g., dichloromethane/water) to isolate intermediates with >90% recovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-ethyl-1H-pyrazol-4-yl)piperidine

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